tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride is a chemical compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butyl carbamate group, often referred to as the Boc group, is a popular protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
R-NH2+Boc2O→R-NH-Boc+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of di-tert-butyl dicarbonate (Boc2O) as a reagent is common due to its high reactivity and efficiency in forming Boc-protected amines .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reducing Agents: Sodium borohydride (NaBH4) is used for reduction reactions.
Major Products Formed
Free Amine: Formed by the removal of the Boc group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride is used as a protecting group for amines in peptide synthesis. It allows for selective deprotection under mild acidic conditions, making it ideal for multi-step synthesis .
Biology
In biological research, the compound is used to protect amine groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amine groups .
Medicine
In medicinal chemistry, Boc-protected amines are used in the synthesis of pharmaceuticals, where selective deprotection is crucial for the development of active pharmaceutical ingredients (APIs) .
Industry
In the industrial sector, the compound is used in the large-scale synthesis of peptides and other complex organic molecules, where its stability and ease of removal are advantageous .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The Boc group can be removed under acidic conditions, leading to the formation of a tert-butyl cation and the free amine . The general mechanism is as follows:
Protonation: The carbonyl oxygen is protonated under acidic conditions.
Cleavage: The tert-butyl group is cleaved, forming a tert-butyl cation.
Deprotection: The free amine is released.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-bromoethyl)carbamate: Similar in structure but contains a bromoethyl group instead of an aminobutan-2-yl group.
tert-Butyl N-(2-oxoethyl)carbamate: Contains an oxoethyl group instead of an aminobutan-2-yl group.
Uniqueness
tert-Butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride is unique due to its specific structure, which provides stability and ease of deprotection under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .
Properties
CAS No. |
2718120-92-2 |
---|---|
Molecular Formula |
C9H21ClN2O2 |
Molecular Weight |
224.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.